2-Chloro-3-ethynylquinoline
Overview
Description
2-Chloro-3-ethynylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. The presence of a chloro group at the second position and an ethynyl group at the third position of the quinoline ring makes this compound unique and potentially useful in various scientific research applications.
Mechanism of Action
Target of Action
2-Chloro-3-ethynylquinoline is a derivative of quinoline, a biologically active class of compounds known for their diverse biological activities Quinoline derivatives are known to exhibit antimicrobial activity, suggesting that their targets may include various enzymes or structures within microbial cells .
Mode of Action
Quinoline derivatives are known to interact with their targets in a way that inhibits the growth and proliferation of microbial cells . This interaction could involve binding to a specific enzyme or other cellular structure, disrupting its normal function and leading to cell death .
Biochemical Pathways
Given the antimicrobial activity of quinoline derivatives, it is likely that they affect pathways related to microbial growth and proliferation . These could include pathways involved in DNA replication, protein synthesis, or cell wall synthesis .
Pharmacokinetics
The molecular weight of this compound is 18762 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The result of this compound’s action is the inhibition of microbial growth and proliferation . This is likely achieved through its interaction with its targets within microbial cells, leading to cell death .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethynylquinoline can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, which is used for formylation and acetylation of aromatic compounds. In this method, a chloro group is introduced at the second position of the quinoline ring using reagents like phosphoryl chloride and N,N-dimethylformamide . Another method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method employs palladium-catalyzed cross-coupling of aryl halides with boronic acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Vilsmeier-Haack reaction and Suzuki-Miyaura coupling are optimized for industrial use by employing continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-ethynylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.
Reduction Reactions: The quinoline ring can undergo reduction to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or osmium tetroxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Formation of 2-substituted-3-ethynylquinoline derivatives.
Oxidation Reactions: Formation of quinoline-3-carboxylic acids or quinoline-3-aldehydes.
Reduction Reactions: Formation of 2-chloro-3-ethynyl-1,2-dihydroquinoline.
Scientific Research Applications
2-Chloro-3-ethynylquinoline has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
3-Ethynylquinoline: Lacks the chloro group, affecting its substitution reactions.
2-Chloro-3-formylquinoline: Contains a formyl group instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness: 2-Chloro-3-ethynylquinoline is unique due to the presence of both chloro and ethynyl groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
2-chloro-3-ethynylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h1,3-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPMJQRHVZSWCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=CC=CC=C2N=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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